Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20172468
InChI: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8-14-6-5-9(10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17)
SMILES:
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

CAS No.:

Cat. No.: VC20172468

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate -

Specification

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate
Standard InChI InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8-14-6-5-9(10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17)
Standard InChI Key ABXLSORKEBXUQM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)OC

Introduction

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is a compound of significant interest in organic chemistry due to its unique molecular structure and potential applications. This compound features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis. The presence of both an ester and an amine functional group confers distinct reactivity and biological properties.

Synthesis

The synthesis of methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate typically involves multi-step organic reactions. These reactions often start with the preparation of the pyridine core, followed by the introduction of the tert-butoxycarbonyl group and the acetate moiety. Detailed synthesis protocols may vary depending on the specific conditions and reagents used.

Potential Applications

This compound has potential applications in various fields, including:

  • Biological Studies: Interaction studies involving methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate may focus on its binding affinity to biological targets such as enzymes or receptors. Investigations could include in vitro assays and in silico modeling to predict its biological activity.

  • Pharmaceutical Development: The compound's unique structure makes it a candidate for further modification and optimization in drug discovery processes. Its reactivity and functional groups can be leveraged to design molecules with specific pharmacological properties.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate1260789-40-9C13H18N2O4Specific substitution pattern on pyridine ring
Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate1260890-57-0C13H18N2O4Different position of substitution on pyridine
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate313490C14H20N2O4Ethyl instead of methyl ester
tert-Butyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate1822431-00-4C17H26N2O4Larger alkyl group providing different sterics

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